molecular formula C20H19NO3 B10780795 3-benzyl-10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one CAS No. 27296-60-2

3-benzyl-10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

Cat. No.: B10780795
CAS No.: 27296-60-2
M. Wt: 321.4 g/mol
InChI Key: ZGJQCYQHRMZBNX-UHFFFAOYSA-N
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Description

3-benzyl-10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is a complex organic compound that belongs to the class of chromeno-pyridines. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a methyl group attached to a chromeno-pyridine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor such as a coumarin derivative.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with an appropriate pyridine derivative.

    Functional Group Modifications: The benzyl, hydroxy, and methyl groups are introduced through various substitution reactions using reagents like benzyl bromide, methyl iodide, and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-benzyl-10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one: shares structural similarities with other chromeno-pyridine derivatives.

    Coumarin Derivatives: Compounds like coumarin and its derivatives have similar chromeno cores.

    Pyridine Derivatives: Compounds containing pyridine rings, such as nicotinamide, share structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

27296-60-2

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

3-benzyl-10-hydroxy-8-methyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C20H19NO3/c1-13-9-17(22)19-15-7-8-21(11-14-5-3-2-4-6-14)12-16(15)20(23)24-18(19)10-13/h2-6,9-10,22H,7-8,11-12H2,1H3

InChI Key

ZGJQCYQHRMZBNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(CN(CC3)CC4=CC=CC=C4)C(=O)OC2=C1)O

Origin of Product

United States

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